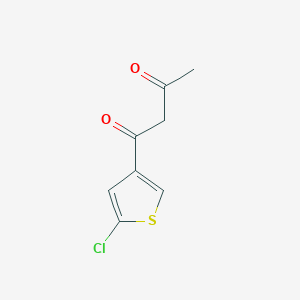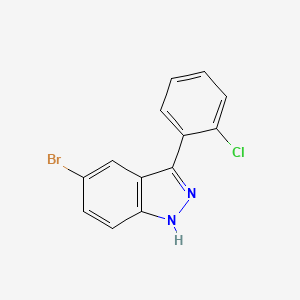
2-Ethyl-4,4-dimethyl-3-oxopentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,4-dimethyl-3-oxopentanal is an organic compound with the molecular formula C9H16O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a hydrogen atom and an alkyl group. This compound is notable for its unique structure, which includes an ethyl group and two methyl groups attached to the carbon chain, making it a branched aldehyde.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,4-dimethyl-3-oxopentanal can be achieved through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which is then dehydrated to yield the desired product. The reaction conditions typically include a basic catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by oxidation to introduce the aldehyde functional group. This process can be optimized for large-scale production by using continuous flow reactors and high-throughput screening of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4,4-dimethyl-3-oxopentanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atom of the aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-Ethyl-4,4-dimethyl-3-oxopentanoic acid.
Reduction: 2-Ethyl-4,4-dimethyl-3-hydroxypentanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethyl-4,4-dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4,4-dimethyl-3-oxopentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and condensation reactions.
Comparaison Avec Des Composés Similaires
2-Ethyl-4,4-dimethyl-3-oxopentanal can be compared with other similar aldehydes, such as:
4,4-Dimethyl-3-oxopentanal: Lacks the ethyl group, making it less branched.
2-Ethyl-3-methylpentanal: Has a different arrangement of the alkyl groups, leading to different reactivity and properties.
4-Methylpentanal: A simpler structure with fewer substituents, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific branching and the presence of both ethyl and methyl groups, which influence its reactivity and applications.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-ethyl-4,4-dimethyl-3-oxopentanal |
InChI |
InChI=1S/C9H16O2/c1-5-7(6-10)8(11)9(2,3)4/h6-7H,5H2,1-4H3 |
Clé InChI |
DMMNGWUHEPPCPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)

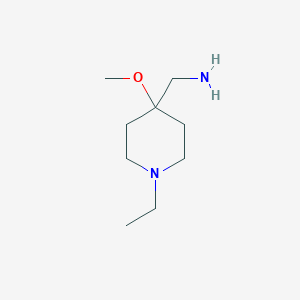
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![2-[(4-Aminopyridin-3-yl)oxy]ethan-1-ol](/img/structure/B13075042.png)
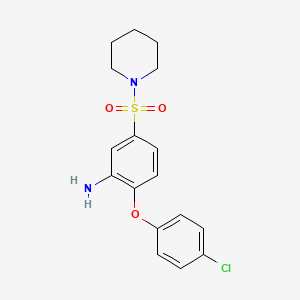
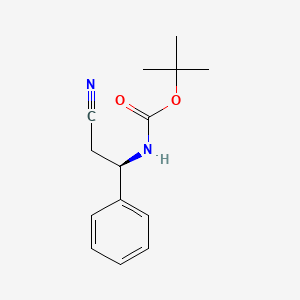

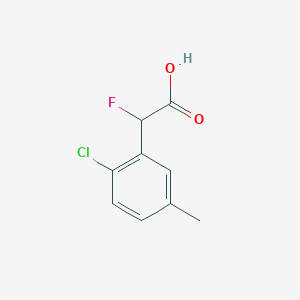

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
